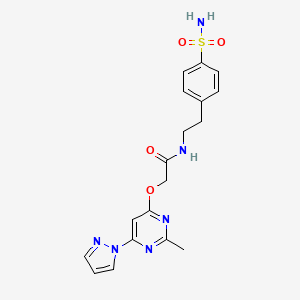

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide

Description

This compound is a pyrimidine-based acetamide derivative featuring a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yloxy core linked to a 4-sulfamoylphenethyl group via an acetamide bridge. The pyrimidine-pyrazole moiety suggests possible modulation of kinase or ion channel activity, common targets in anticonvulsant and anticancer drug discovery .

Properties

IUPAC Name |

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4S/c1-13-22-16(24-10-2-8-21-24)11-18(23-13)28-12-17(25)20-9-7-14-3-5-15(6-4-14)29(19,26)27/h2-6,8,10-11H,7,9,12H2,1H3,(H,20,25)(H2,19,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZLMTREWCMSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide, a novel pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 419.449 g/mol. The structure features a pyrimidine ring linked to a pyrazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Typically, it includes the coupling of a pyrimidine-pyrazole intermediate with an appropriate amide under controlled conditions to optimize yield and purity. The synthetic routes often utilize bases like potassium carbonate and solvents such as chloroform.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties, particularly against HIV-1. Compounds structurally similar to this compound have shown promising results in inhibiting viral replication in vitro. For instance, certain pyrazole derivatives have demonstrated EC50 values ranging from 0.0038 to 0.4759 μmol/L against wild-type HIV strains .

Anti-inflammatory and Neuroprotective Effects

The compound's mechanism of action may involve the inhibition of endoplasmic reticulum stress and apoptosis pathways, which are critical in neurodegenerative diseases. Research indicates that it interacts with proteins such as ATF4 and NF-kB, leading to reduced expression of inflammatory cytokines. This suggests potential applications in treating conditions characterized by neuroinflammation.

Antitumor Activity

Analogues of the compound have been explored for their antitumor effects, particularly against RET-gene-fusion driven tumors. These compounds may inhibit oncogenes like RET kinases, making them candidates for targeted cancer therapies .

Study on Antiviral Properties

A study evaluated various pyrazole derivatives for their anti-HIV activity. Among these, one compound demonstrated an EC50 value of 3.8 nmol/L with a selectivity index (SI) of 25,468, indicating exceptional potency against HIV-1 . This highlights the potential for developing new antiviral agents based on similar structural frameworks.

Neuroprotective Properties

In another study focusing on neuroprotection, compounds with similar structures were tested for their ability to mitigate oxidative stress in neuronal cells. Results indicated that these compounds could significantly reduce cell death induced by oxidative stressors, suggesting their therapeutic potential in neurodegenerative diseases.

The proposed mechanism involves:

- Inhibition of Apoptosis : The compound may inhibit apoptotic pathways by modulating key signaling proteins involved in cell survival.

- Reduction of Inflammatory Responses : By targeting NF-kB pathways, it potentially reduces the production of pro-inflammatory cytokines.

Scientific Research Applications

Biological Activities

This compound exhibits a variety of biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those related to our compound, demonstrate notable antimicrobial properties. For instance, studies show that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds containing pyrazole and pyrimidine moieties have been reported to exhibit anti-inflammatory properties. These effects are crucial in developing treatments for chronic inflammatory diseases .

Anticancer Potential

The incorporation of pyrazole and pyrimidine structures in drug design has been linked to anticancer activity. Some derivatives have shown efficacy against different cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

Certain derivatives of this compound may act as enzyme inhibitors, particularly targeting cyclooxygenases (COX). This inhibition is relevant for developing analgesic and anti-inflammatory medications .

Multi-Step Synthesis

The synthesis typically involves multiple steps, starting from readily available precursors. The key steps include:

- Formation of the pyrimidine ring : Utilizing reactions involving substituted pyrazoles and other heterocycles.

- Coupling reactions : These are essential for attaching the sulfamoylphenethyl group to the acetamide moiety.

Reaction Conditions

Reactions often require specific conditions such as controlled temperatures and solvents (e.g., dimethylformamide or ethanol) to ensure high yields and purity of the final product .

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Pyrazole derivatives + Aldehydes | Formation of pyrimidine core |

| 2 | Coupling | Sulfamoylphenethyl amine + Acetic anhydride | Formation of acetamide linkage |

| 3 | Purification | Column chromatography | Isolation of pure compound |

Case Studies

Several studies highlight the applications and effectiveness of compounds structurally related to 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide:

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazole derivatives for their antimicrobial activity against various pathogens. Results indicated that compounds with similar structural motifs exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, supporting their use in antibiotic development .

Case Study 2: Anti-inflammatory Activity

In another investigation, a group of pyrazolo-pyrimidine derivatives was tested for their anti-inflammatory effects in animal models. The results showed a marked reduction in inflammation markers, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 3: Anticancer Activity

A recent study focused on the anticancer properties of several pyrazole-containing compounds, revealing that some derivatives effectively inhibited tumor growth in vitro and in vivo. This underscores the potential of such compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrimidine-acetamide derivatives with diverse biological activities. Below is a comparative analysis with structurally related molecules:

Key Observations:

Substituent Effects :

- The sulfamoylphenethyl group in the target compound improves solubility and may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).

- Pyrazole vs. Pyridine : The pyrazole ring (in the target) offers hydrogen-bonding capability, whereas pyridine (in Epirimil) enhances π-π stacking but reduces polarity .

Research Findings and Implications

While direct studies on the target compound are lacking, insights from analogs suggest:

- Target Specificity : The sulfamoyl group may confer selectivity for sulfonamide-binding proteins, reducing off-target effects compared to Epirimil’s sodium channel modulation .

- Synthetic Feasibility : The pyrimidine-pyrazole core is synthetically accessible via methods described for Epirimil (e.g., nucleophilic substitution, coupling reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.